{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid
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Overview
Description
(2-(((3-MERCAPTO-5-(4-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOXY)ACETIC ACID: is a complex organic compound characterized by the presence of a triazole ring, a mercapto group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(((3-MERCAPTO-5-(4-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOXY)ACETIC ACID typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The mercapto group is introduced via thiolation reactions, and the phenoxyacetic acid moiety is attached through esterification or etherification reactions. Specific reaction conditions, such as temperature, pH, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: For large-scale production, the synthesis process is often optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. Industrial production also focuses on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions: (2-(((3-MERCAPTO-5-(4-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2-(((3-MERCAPTO-5-(4-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOXY)ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular pathways and mechanisms.
Medicine: In medicine, (2-(((3-MERCAPTO-5-(4-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOXY)ACETIC ACID is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (2-(((3-MERCAPTO-5-(4-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The triazole ring and mercapto group are key functional groups that enable binding to proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The phenoxyacetic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
(2-(((3-MERCAPTO-5-(4-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOXY)ACETIC ACID: shares similarities with other triazole-containing compounds, such as:
Uniqueness: What sets (2-(((3-MERCAPTO-5-(4-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOXY)ACETIC ACID apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[2-[(E)-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N4O3S/c1-12-6-8-13(9-7-12)17-20-21-18(26)22(17)19-10-14-4-2-3-5-15(14)25-11-16(23)24/h2-10H,11H2,1H3,(H,21,26)(H,23,24)/b19-10+ |
InChI Key |
KGVZMTOTLCTJRL-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OCC(=O)O |
Origin of Product |
United States |
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